molecular formula C23H32N2O5 B12284671 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester

1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester

Cat. No.: B12284671
M. Wt: 416.5 g/mol
InChI Key: BCJKLFKSFUPVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester is a complex organic compound often used in pharmaceutical research and development. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Formation of the Cyclopenta[b]pyrrole Ring: This step involves cyclization reactions under specific conditions to form the octahydrocyclopenta[b]pyrrole ring.

    Introduction of the Benzyl Ester Group: The benzyl ester group is introduced through esterification reactions.

    Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester stands out due to its unique structural features and reactivity. Similar compounds include:

    1-(2-tert-Butoxycarbonylamino-1-oxopropyl)cyclopentane-2-carboxylic Acid, Benzyl Ester: Lacks the octahydrocyclopenta[b]pyrrole ring, resulting in different reactivity and applications.

    1-(2-tert-Butoxycarbonylamino-1-oxopropyl)pyrrole-2-carboxylic Acid, Benzyl Ester:

These comparisons highlight the uniqueness of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester in terms of its structural complexity and versatility in various applications.

Properties

IUPAC Name

benzyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKLFKSFUPVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.